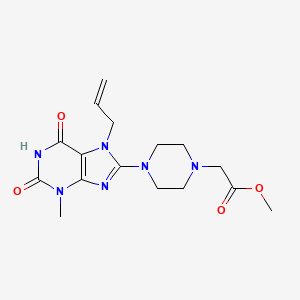![molecular formula C16H13ClN4OS2 B2979297 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride CAS No. 2034250-46-7](/img/structure/B2979297.png)
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride” belongs to a class of compounds known as electron donor-acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . These compounds have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of these compounds involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthesized photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Molecular Structure Analysis
The molecular structure of these compounds exhibits aggregated-induced emission (AIE) properties, which are attributed to its photoactive BTZ core and nonplanar geometry .Chemical Reactions Analysis
These compounds have been used as potential visible-light organophotocatalysts . They have also been used as molecular heterogeneous photosensitizers for the production of singlet oxygen under continuous flow conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the BTZ motif. By varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .Applications De Recherche Scientifique
Antimicrobial Applications
A study by (Sah et al., 2014) explored the synthesis of formazans from a Mannich base of a similar thiadiazole compound. These compounds showed moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger, Penicillium species, and Candida albicans.
Anticancer and Antiproliferative Properties
Gür et al. (2020) conducted research on a series of Schiff bases derived from 1,3,4-thiadiazole compounds, including a compound similar to the one . Their study revealed that these compounds possess DNA protective abilities and exhibit cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, indicating potential in cancer therapy (Gür et al., 2020).
Antifungal Effects
In the study by (Jafar et al., 2017), derivatives of a similar thiadiazole compound demonstrated significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger.
Photosensitizer for Cancer Treatment
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds, including derivatives of thiadiazole, for potential use in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Nematocidal Activities
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. These compounds, such as 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential use in agricultural pest control (Liu et al., 2022).
Mécanisme D'action
Target of Action
The primary targets of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride are primary aromatic amines (PAAs), which are a class of persistent and highly toxic organic pollutants . The compound has been used to detect PAAs among various amines .
Mode of Action
The compound interacts with its targets through a static quenching process . This is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between the compound and PAAs . The compound exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and quantification of PAAs . By introducing an electron-deficient monomer into a 2D framework, the compound shows much higher fluorescence quantum yield . This makes it an ideal platform for sensing electron-rich PAA molecules .
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the highly sensitive and selective detection of PAAs . The compound exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .
Orientations Futures
Propriétés
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2.ClH/c1-21-15-5-3-2-4-12(15)17-16-18-14(9-22-16)10-6-7-11-13(8-10)20-23-19-11;/h2-9H,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDILHHLGFSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2979217.png)

![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)
![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)

![N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979228.png)


![3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2979232.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)
